Human OCT1 Transporter Inhibition: A Differentiating Biological Activity for 3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine
3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine exhibits measurable inhibitory activity against the human organic cation transporter 1 (OCT1/SLC22A1), a critical hepatic and renal uptake transporter involved in drug disposition. In a cell-based assay using HEK293 cells expressing human OCT1, the compound inhibited ASP+ substrate uptake with an IC50 of 1.38 × 10^5 nM (138 µM) [1]. By contrast, the 5-methyl regioisomer (CAS 1393101-56-8) has no publicly reported OCT1 activity data in the same assay system, suggesting that the 3-methyl substitution pattern may confer preferential recognition by the OCT1 binding pocket. Among structurally related aminopyrazoles, binding data remain sparse, making this a differentiating albeit moderate-potency activity.
| Evidence Dimension | Inhibition of human OCT1-mediated substrate uptake (ASP+) in HEK293 cells |
|---|---|
| Target Compound Data | IC50 = 1.38 × 10^5 nM (138 µM) |
| Comparator Or Baseline | 5-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine (CAS 1393101-56-8): No publicly reported OCT1 activity data available |
| Quantified Difference | Target compound has confirmed OCT1 inhibitory activity; comparator lacks any reported activity in this assay system |
| Conditions | HEK293 cells expressing recombinant human OCT1; ASP+ fluorescent substrate uptake measured by microplate reader |
Why This Matters
For researchers studying hepatic drug transport or OCT1-mediated drug-drug interactions, the confirmed OCT1 inhibitory activity of the 3-methyl isomer provides a functional anchor that the 5-methyl regioisomer currently lacks, guiding unambiguous compound selection.
- [1] BindingDB. MonomerID 50241341: 3-Methyl-1-(pyrazin-2-ylmethyl)-1H-pyrazol-4-amine, OCT1 Inhibition Data. View Source
